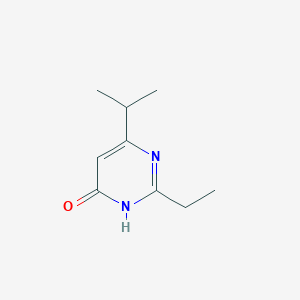![molecular formula C32H34Cl2N4O4S B12504924 (3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12504924.png)
(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PHA665752 is a selective small molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met receptor is a critical component in various cellular processes, including cell growth, motility, and angiogenesis. PHA665752 has been identified as an ATP-competitive inhibitor that targets the catalytic activity of c-Met, making it a promising candidate for cancer therapy, particularly in tumors where c-Met is overexpressed or mutated .
Méthodes De Préparation
The synthesis of PHA665752 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditionsIndustrial production methods focus on optimizing yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
PHA665752 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the molecule.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often used to break down the compound into simpler components.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
PHA665752 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the c-Met signaling pathway and its role in various cellular processes.
Biology: PHA665752 is employed in research to understand the mechanisms of cell motility, growth, and angiogenesis.
Medicine: The compound is being investigated for its potential therapeutic effects in treating cancers where c-Met is overexpressed or mutated. .
Mécanisme D'action
PHA665752 exerts its effects by inhibiting the catalytic activity of the c-Met receptor tyrosine kinase. This inhibition prevents the phosphorylation of c-Met and its downstream signaling pathways, which are involved in cell growth, motility, and angiogenesis. By blocking these pathways, PHA665752 can reduce tumor growth and metastasis. The molecular targets of PHA665752 include the c-Met receptor and its downstream effectors, such as AKT and ERK .
Comparaison Avec Des Composés Similaires
PHA665752 is unique in its high selectivity and potency as a c-Met inhibitor. Similar compounds include:
Foretinib: A multi-kinase inhibitor that targets c-Met, VEGFR, and other kinases.
Crizotinib: Another c-Met inhibitor that also targets ALK and ROS1.
Cabozantinib: A multi-kinase inhibitor that targets c-Met, VEGFR, and RET.
PHA665752 stands out due to its high selectivity for c-Met, making it a valuable tool for studying c-Met-specific pathways and developing targeted therapies.
Propriétés
IUPAC Name |
5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34Cl2N4O4S/c1-19-29(35-20(2)30(19)32(40)38-14-6-7-21(38)17-37-12-3-4-13-37)16-24-23-15-22(10-11-28(23)36-31(24)39)43(41,42)18-25-26(33)8-5-9-27(25)34/h5,8-11,15-16,21,35H,3-4,6-7,12-14,17-18H2,1-2H3,(H,36,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYONTEXKYJZFHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)N2CCCC2CN3CCCC3)C)C=C4C5=C(C=CC(=C5)S(=O)(=O)CC6=C(C=CC=C6Cl)Cl)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34Cl2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
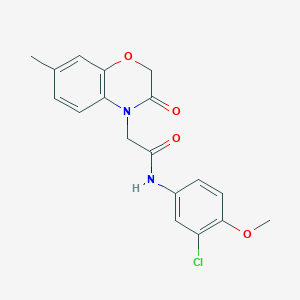
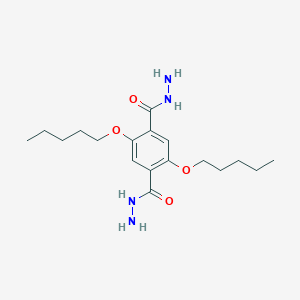
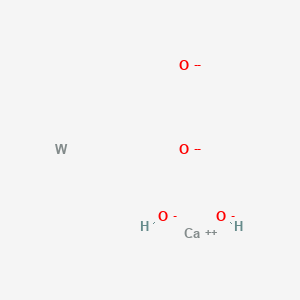

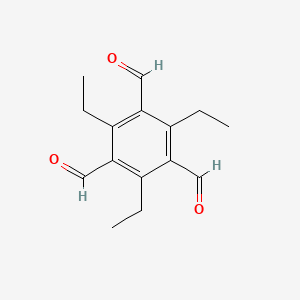
![3-(3-methoxyphenyl)-6-methyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12504868.png)
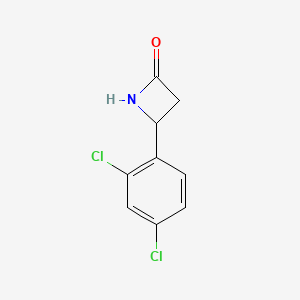
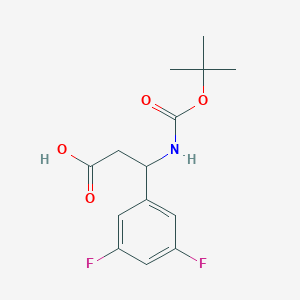
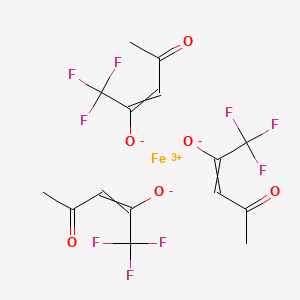
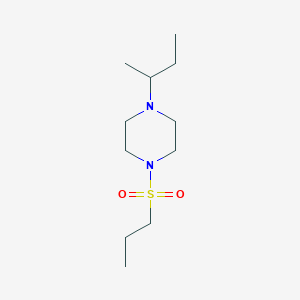
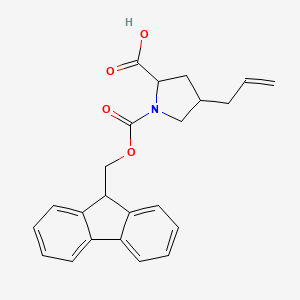
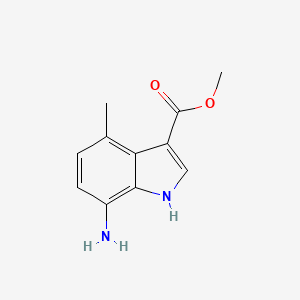
![2-Ethyl-3-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-1-methyl-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B12504915.png)
